N-(3,5-difluorophenyl)-D,L-alanine
Description
N-(3,5-Difluorophenyl)-D,L-alanine is a fluorinated alanine derivative characterized by a 3,5-difluorophenyl group attached to the amino group of D,L-alanine. This compound is notable for its role as a structural component in γ-secretase inhibitors, such as DAPT (N-[N-(3,5-difluorophenyl)-L-alanyl]-S-phenylglycine t-butyl ester), which modulates Notch signaling pathways critical for cellular differentiation and development . The difluorophenyl moiety enhances electronegativity and binding affinity to hydrophobic enzyme pockets, making it a key pharmacophore in medicinal chemistry applications .
Properties
Molecular Formula |
C9H9F2NO2 |
|---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
2-(3,5-difluoroanilino)propanoic acid |
InChI |
InChI=1S/C9H9F2NO2/c1-5(9(13)14)12-8-3-6(10)2-7(11)4-8/h2-5,12H,1H3,(H,13,14) |
InChI Key |
IVBABXMYQYMNLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC1=CC(=CC(=C1)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of N-(3,5-difluorophenyl)-D,L-alanine, highlighting differences in substituents, molecular properties, and biological roles:
*Calculated based on molecular formula.
Key Structural and Functional Differences
Substituent Effects on Bioactivity :
- The 3,5-difluorophenyl group in this compound enhances hydrophobic interactions and metabolic stability compared to 3,5-dimethylphenyl derivatives (e.g., N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine), which exhibit reduced electronegativity and altered binding kinetics .
- In DAPT, the addition of a t-butyl ester and S-phenylglycine extends half-life and improves blood-brain barrier penetration, unlike the standalone alanine derivative .
Role in Pesticides vs. Pharmaceuticals: Metalaxyl and benalaxyl (from ) share an alanine backbone but feature 2,6-dimethylphenyl and methoxyacetyl groups, optimizing them for antifungal activity via inhibition of RNA polymerase in oomycetes . In contrast, fluorinated alanine derivatives target eukaryotic signaling pathways (e.g., Notch) .
Stereochemical and Functional Group Impact :
- The BOC-protected alanine in introduces steric hindrance, limiting enzymatic degradation, whereas unprotected variants like N-[2-(3,5-difluorophenyl)acetyl]-L-alanine () are more reactive but less stable .
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